Technical Whitepaper: Physicochemical & Functional Profile of (3-Bromopropyl)trimethylammonium Bromide
Technical Whitepaper: Physicochemical & Functional Profile of (3-Bromopropyl)trimethylammonium Bromide
The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, experimental rigor, and actionable data.
Executive Summary
(3-Bromopropyl)trimethylammonium bromide (BPTAB) is a bifunctional quaternary ammonium compound (QAC) serving as a critical electrophilic building block in organic synthesis and a pharmacological probe in electrophysiology. Characterized by a highly polar trimethylammonium headgroup and a reactive alkyl bromide tail, BPTAB enables the modular installation of permanent cationic charges onto neutral scaffolds. This guide delineates its physicochemical properties, handling protocols for hygroscopic stability, and its mechanistic role as a potassium channel pore blocker and synthetic intermediate for hydrophilic-hydrophobic block copolymers.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
BPTAB exists as a bromide salt.[1][2][3] Its utility stems from the differential reactivity between the chemically inert quaternary nitrogen (providing solubility and electrostatic interaction) and the labile primary bromide (susceptible to nucleophilic substitution).
Table 1: Physicochemical Specifications
| Property | Data | Context/Significance |
| IUPAC Name | 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide | Systematic nomenclature. |
| CAS Number | 3779-42-8 | Unique identifier for the bromide salt.[4][5][2][3][6][7] |
| Formula | Molecular Weight: 261.00 g/mol .[8][2][3][6] | |
| Appearance | White to light-orange crystalline powder | Color variance often indicates trace oxidation or hydration. |
| Melting Point | 210–212 °C (Decomposition) | High lattice energy typical of ionic salts; decomposes before boiling. |
| Solubility | High: | Use polar aprotic solvents (DMSO, DMF) for anhydrous reactions. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; alters stoichiometry if not dried. |
| pKa | N/A (Quaternary Ammonium) | The nitrogen is permanently charged; pH independent. |
Structural Analysis & Reactivity
The molecule functions as a "cationic anchor." The propyl spacer (
Reactivity Diagram: The Electrophilic Linker
The following diagram illustrates the dual nature of BPTAB: the stable electrostatic head and the reactive electrophilic tail.
Caption: Structural logic of BPTAB. The C-Br bond undergoes SN2 substitution, transferring the cationic ammonium group to the nucleophile.
Mechanistic Applications
Pharmacological Probe: Potassium Channel Blockade
Quaternary ammonium compounds are classic blockers of Voltage-Gated Potassium Channels (
-
Mechanism: The positively charged ammonium head enters the intracellular vestibule of the
channel pore. -
Steric Occlusion: The propyl-bromide tail may interact with hydrophobic residues in the cavity, but the primary mode is electrostatic plugging of the permeation pathway, preventing
efflux during repolarization. -
Research Utility: Used to derivatize drugs to create membrane-impermeable analogs (charged) to isolate extracellular vs. intracellular drug targets.
Synthetic Reagent: Cationization
BPTAB is the reagent of choice for synthesizing Gemini Surfactants and Anion Exchange Membranes (AEMs) .
-
Gemini Surfactants: Reacting BPTAB with long-chain amines (e.g., hexadecyldimethylamine) creates bis-quaternary surfactants with superior critical micelle concentration (CMC) properties compared to monomeric counterparts [1].
-
AEMs: Used to functionalize polysulfone backbones, introducing fixed positive charges necessary for anion conduction in fuel cells [2].
Experimental Protocols
Handling & Storage (Critical)
BPTAB is hygroscopic. Water contamination leads to hydrolysis of the alkyl bromide (forming the alcohol) or weighing errors.
-
Storage: Store under Argon or Nitrogen in a desiccator.
-
Drying: Before use in moisture-sensitive reactions (e.g., with strong bases), dry the salt in a vacuum oven at 60°C for 4 hours over
.
Synthesis Workflow: Derivatization of an Amine (General Protocol)
This protocol describes the synthesis of a cationic surfactant intermediate via SN2 substitution.
Reagents:
-
Substrate: Tertiary amine (e.g., Dimethyldodecylamine).
-
Reagent: (3-Bromopropyl)trimethylammonium bromide (1.1 equivalents).
-
Solvent: Acetonitrile (ACN) or Ethanol (EtOH).
-
Atmosphere: Nitrogen (
).
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the tertiary amine in 20 mL of anhydrous ACN.
-
Addition: Add 11 mmol of dried BPTAB. The excess ensures complete consumption of the nucleophile.
-
Reflux: Heat the mixture to reflux (80–82°C for ACN) for 24–48 hours.
-
Note: The reaction kinetics are slower than methyl iodide; prolonged heating is required due to the steric bulk of the propyl chain and the leaving group ability of bromide (vs iodide).
-
-
Precipitation: Cool the reaction to room temperature. Pour the mixture into 100 mL of cold diethyl ether. The product (bis-quaternary salt) will precipitate as a white solid.
-
Purification: Filter the precipitate. Wash 3x with cold ether to remove unreacted amine.
-
Recrystallization: Recrystallize from Ethanol/Ethyl Acetate if high purity (>99%) is required for biological assays.
Workflow Diagram
Caption: Standard workflow for synthesizing cationic derivatives using BPTAB.
Safety & Toxicology
Signal Word: WARNING
-
H335: May cause respiratory irritation.[3]
-
Toxicology: As a quaternary ammonium compound, it may exhibit neuromuscular blocking effects if ingested or injected systemically. It is not volatile, but dust inhalation must be avoided.
-
PPE: N95 dust mask, nitrile gloves, and safety goggles are mandatory.
References
-
Sigma-Aldrich. (3-Bromopropyl)trimethylammonium bromide Product Sheet. Accessed Oct 2023.
-
Dong, X., et al. (2016). "Novel hydrophilic-hydrophobic block copolymer based on cardo poly(arylene ether sulfone)s with bis-quaternary ammonium moieties for anion exchange membranes."[5][2] Journal of Membrane Science, 518, 31-39.[2]
-
Decher, N., et al. (2017). "Molecular Pharmacology of K2P Potassium Channels." Cellular Physiology and Biochemistry.
-
TCI Chemicals. Product Specification: B6051.
Sources
- 1. nbinno.com [nbinno.com]
- 2. (3-Bromopropyl)trimethylammonium bromide 97 3779-42-8 [sigmaaldrich.com]
- 3. 3779-42-8 Cas No. | (3-Bromopropyl)trimethylammonium bromide | Apollo [store.apolloscientific.co.uk]
- 4. CAS 3779-42-8: 1-Propanaminium, 3-bromo-N,N,N-trimethyl-, … [cymitquimica.com]
- 5. (3-Bromopropyl)trimethylammonium bromide | 3779-42-8 [chemicalbook.com]
- 6. (3-Bromopropyl)trimethylammonium bromide | CAS 3779-42-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. (3-Bromopropyl)trimethylammonium Bromide | CymitQuimica [cymitquimica.com]
- 8. Synthesis and properties of novel ammonium-based room-temperature gemini ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04127J [pubs.rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
